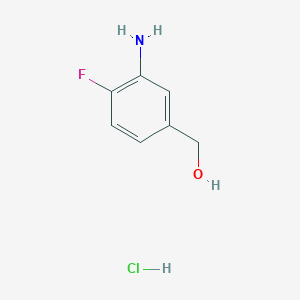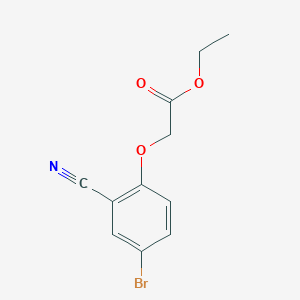
(3-Amino-4-fluorophenyl)methanol;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(3-Amino-4-fluorophenyl)methanol hydrochloride” is a chemical compound with the CAS Number: 2460748-67-6 . It has a molecular weight of 177.61 . The compound is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for “(3-Amino-4-fluorophenyl)methanol hydrochloride” is 1S/C7H8FNO.ClH/c8-6-2-1-5 (4-10)3-7 (6)9;/h1-3,10H,4,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Reactions
In the realm of organic synthesis, compounds similar to "(3-Amino-4-fluorophenyl)methanol;hydrochloride" are pivotal. For instance, the palladium-catalyzed C-H halogenation reactions offer a method for preparing multi-substituted arenes, demonstrating advantages such as milder reaction conditions, higher yields, and better selectivity (Xiuyun Sun, Yong-Hui Sun, & Yu Rao, 2014). This approach underscores the chemical versatility and practicality of fluoroaromatic compounds in synthesizing complex organic molecules.
Analytical Applications
Analytical chemistry benefits significantly from the properties of fluorophenyl derivatives. For example, the development of fluorescent logic gates using 4-amino-N-aryl-1,8-naphthalimide fluorophores showcases the utility of fluoroaromatic compounds in designing sensors and indicators for biological and chemical analyses (Gabriel Gauci & David C. Magri, 2022). These compounds' reactivity towards pH, metal ions, and solvent polarity opens avenues for creating responsive materials that can signal changes in their environment.
Material Science and Catalysis
In material science, the incorporation of fluorophenyl groups into polymers and other materials enhances their properties. For instance, the synthesis of amino acid methyl esters demonstrates the role of fluoroaromatic compounds in modifying biologically relevant molecules, offering pathways to new materials with tailored properties (Jiabo Li & Y. Sha, 2008). Additionally, the study on methanol's effects on lipid dynamics in biological and synthetic membranes highlights the complex interactions between solvents and membrane components, which are crucial for understanding cell membrane behavior and the development of drug delivery systems (Michael H. L. Nguyen et al., 2019).
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include recommendations for handling and storage, such as avoiding breathing dust/fume/gas/mist/vapors/spray and storing in a well-ventilated place .
Eigenschaften
IUPAC Name |
(3-amino-4-fluorophenyl)methanol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8FNO.ClH/c8-6-2-1-5(4-10)3-7(6)9;/h1-3,10H,4,9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGNMXXPHCCPHJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CO)N)F.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-bromobenzo[d]thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2919901.png)





![5-(2,4-dichlorophenoxy)-1-methyl-4-[(2,4,5-trichlorophenoxy)methyl]-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2919911.png)






![3-cyano-N-[(oxan-4-yl)(thiophen-2-yl)methyl]benzamide](/img/structure/B2919920.png)